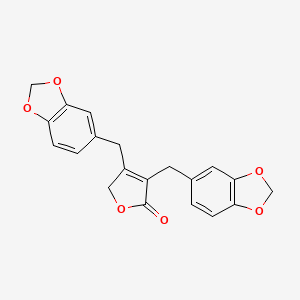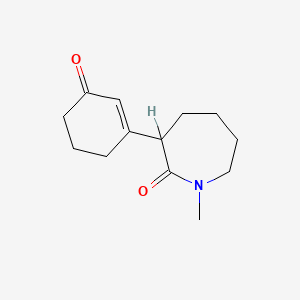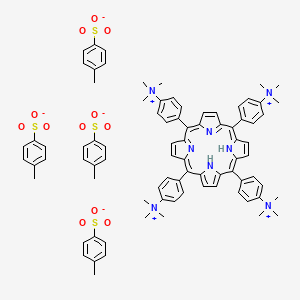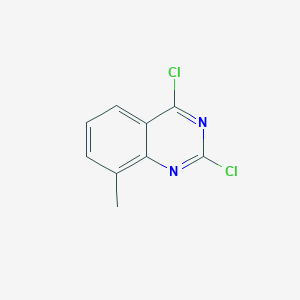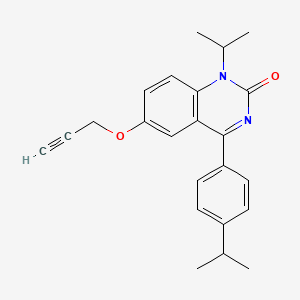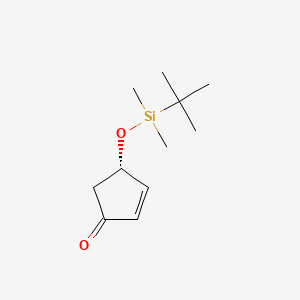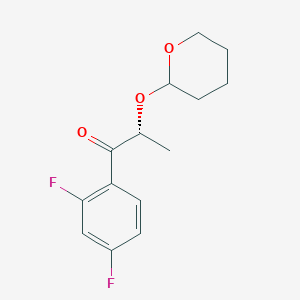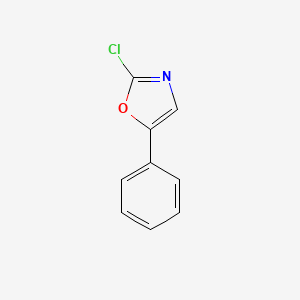
2-氯-5-苯基恶唑
概述
描述
2-Chloro-5-phenyloxazole is an organic compound with the molecular formula C₉H₆ClNO It belongs to the class of aromatic heterocycles and is characterized by a chloro-substituted oxazole ring with a phenyl group at the 5-position
科学研究应用
2-Chloro-5-phenyloxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties .
生化分析
Biochemical Properties
2-Chloro-5-phenyloxazole plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of several drugs . This inhibition can lead to altered drug metabolism and potential drug-drug interactions. Additionally, 2-Chloro-5-phenyloxazole interacts with other biomolecules, including proteins involved in cell signaling pathways, thereby influencing cellular responses.
Cellular Effects
The effects of 2-Chloro-5-phenyloxazole on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 2-Chloro-5-phenyloxazole can affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and potentially impacting cell survival and proliferation.
Molecular Mechanism
At the molecular level, 2-Chloro-5-phenyloxazole exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of these targets . For example, its binding to CYP1A2 results in enzyme inhibition, which can alter the metabolic pathways of various substrates. Additionally, 2-Chloro-5-phenyloxazole can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-phenyloxazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Chloro-5-phenyloxazole is relatively stable under controlled conditions, but its degradation products can also have biological activities. Long-term exposure to 2-Chloro-5-phenyloxazole in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-phenyloxazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have identified threshold effects, where specific dosages result in significant changes in biological responses. Toxic effects at high doses include hepatotoxicity and neurotoxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-Chloro-5-phenyloxazole is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It is metabolized primarily by the liver, where it undergoes biotransformation through phase I and phase II reactions. These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence cellular functions and overall metabolism.
Transport and Distribution
The transport and distribution of 2-Chloro-5-phenyloxazole within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to cross the blood-brain barrier, indicating its potential effects on the central nervous system. Additionally, its distribution within tissues can affect its localization and accumulation, influencing its biological activity and therapeutic potential.
Subcellular Localization
2-Chloro-5-phenyloxazole exhibits specific subcellular localization, which can impact its activity and function . It is primarily localized in the cytoplasm and nucleus, where it can interact with various cellular components. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles. This subcellular distribution is crucial for its role in modulating cellular processes and responses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-phenyloxazole typically involves the reaction of 5-phenyl-3H-oxazole-2-thione with phosphoryl chloride in the presence of triethylamine. The reaction is carried out by adding 0.29 grams of triethylamine to a mixture of 0.5 grams of 5-phenyl-3H-oxazole-2-thione and 2.3 milliliters of phosphoryl chloride, cooled to 0°C. The mixture is then heated to 120°C for 3 hours. After the reaction, the medium is diluted with ethyl acetate and washed with water .
Industrial Production Methods: While specific industrial production methods for 2-Chloro-5-phenyloxazole are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling reagents and by-products.
化学反应分析
Types of Reactions: 2-Chloro-5-phenyloxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives.
Reduction Reactions: Reduction can lead to the formation of different oxazole derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution: Products include various substituted oxazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of oxazole.
Reduction: Reduced oxazole derivatives.
作用机制
The mechanism of action of 2-Chloro-5-phenyloxazole involves its interaction with specific molecular targets. While detailed studies are limited, it is believed that the compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is hypothesized that the compound may affect cellular processes through its aromatic and heterocyclic structure .
相似化合物的比较
5-Phenyloxazole: Similar structure but lacks the chloro substituent.
2-Amino-1-phenyloxazole: Contains an amino group instead of a chloro group.
Benzoyl chloride: Structurally different but used in similar synthetic applications.
Uniqueness: 2-Chloro-5-phenyloxazole is unique due to the presence of both a chloro group and a phenyl group on the oxazole ring. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other oxazole derivatives .
属性
IUPAC Name |
2-chloro-5-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAIEHDXUZPMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451224 | |
| Record name | 2-Chloro-5-phenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62124-43-0 | |
| Record name | 2-Chloro-5-phenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one](/img/structure/B1589576.png)
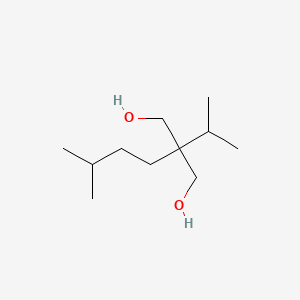
![7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-](/img/structure/B1589580.png)
